3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde
Description
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde (CAS: Discontinued; Ref: 10-F751587) is a halogenated benzaldehyde derivative featuring two iodine atoms at the 3- and 5-positions of the benzene ring, a 3-methylbenzyl ether group at the 4-position, and an aldehyde functional group.
Properties
IUPAC Name |
3,5-diiodo-4-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMGRCCTVHPGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the iodination of 4-[(3-methylbenzyl)oxy]benzaldehyde. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The process can be carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzaldehyde ring .
Chemical Reactions Analysis
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Chlorine/Methoxy: The iodine atoms in 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde contribute to higher molecular weight and hydrophobicity compared to chloro or methoxy analogs.
- Ether Group : The 3-methylbenzyl ether group increases steric bulk compared to simpler methyl or methoxy substituents, influencing binding affinity in enzyme inhibition studies (e.g., cholinesterase inhibitors in ) .
Physicochemical Properties
Key Findings :
- The diiodo-benzyl ether derivative’s low solubility may limit its utility in aqueous-based biological assays without formulation aids.
- Stability issues (e.g., decomposition under heat) are common in halogenated benzaldehydes, necessitating controlled storage .
Biological Activity
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde (CAS No. 351066-38-1) is a synthetic organic compound that has attracted significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12I2O2
- Molecular Weight : 478.06 g/mol
- Structure : The compound features a benzaldehyde moiety with two iodine atoms at the 3 and 5 positions and a 3-methylbenzyl ether group at the para position.
Synthesis
The synthesis of 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the iodination of 4-[(3-methylbenzyl)oxy]benzaldehyde using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The biological activity of 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde has been evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Anticancer Activity
In vitro studies have shown that 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde exhibits cytotoxic effects against various cancer cell lines. Notably, it has demonstrated activity against:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 10 µM |
| HeLa (cervical cancer) | 20 µM |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by interfering with DNA synthesis .
The biological activity of 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde is primarily attributed to its interaction with nucleophilic sites in biomolecules. This interaction can lead to:
- Covalent Bond Formation : The compound can form covalent bonds with key enzymes, inhibiting their activity.
- Disruption of Cellular Processes : It may interfere with DNA replication and protein synthesis, leading to cell cycle arrest and apoptosis .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of halogenated benzaldehydes demonstrated that compounds with iodine substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study highlighted the importance of substitution patterns in determining biological efficacy .
- Anticancer Potential : In a recent investigation, researchers evaluated the cytotoxic effects of various substituted benzaldehydes on human cancer cell lines. The findings indicated that compounds similar to 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde showed significant promise as potential anticancer agents due to their ability to induce apoptosis in tumor cells .
Q & A
Q. Basic
- Ventilation : Use fume hoods to minimize inhalation of iodinated vapors .
- PPE : Nitrile gloves and lab coats to prevent skin contact; iodine residues can cause dermatitis .
- Spill Management : Neutralize with 10% sodium thiosulfate to reduce iodine toxicity .
How do iodine substituents influence reactivity compared to chloro or fluoro analogs?
Advanced
Iodine’s larger atomic radius and lower electronegativity increase polarizability, enhancing:
- SNAr Rates : 3–5× faster than chloro analogs due to better leaving-group ability .
- Photostability : Reduced compared to fluoro derivatives, requiring amber vials for storage .
- Biological Activity : Iodinated benzaldehydes show higher antimicrobial potency (e.g., MIC 2–4 μg/mL vs. 8–16 μg/mL for chloro derivatives) due to improved membrane permeability .
How can reaction yields be optimized in large-scale syntheses?
Q. Advanced
- Catalysis : Pd/C (5 mol%) in ethanol reduces diiodination time from 24 h to 6 h .
- Solvent Choice : DMF increases solubility of iodinated intermediates but requires post-reaction dialysis to remove residuals .
- Temperature Control : Microwave irradiation at 80°C improves yield by 15% compared to reflux .
What are the emerging applications of this compound in drug discovery?
Basic
It is explored as:
- Antimicrobial Agents : Synergistic effects with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .
- Kinase Inhibitors : Iodine’s halogen bonding enhances binding to ATP pockets in tyrosine kinases .
- PET Tracers : -labeled derivatives for imaging thyroid disorders .
What mechanistic insights explain its reactivity in Ullmann-type coupling reactions?
Advanced
The iodine substituents facilitate oxidative addition with Cu(I) catalysts, forming aryl-copper intermediates. Density functional theory (DFT) studies show a 20 kcal/mol lower activation energy for iodobenzaldehydes vs. bromo analogs due to stronger Cu–I bonds . Side reactions (e.g., homocoupling) are mitigated using chelating ligands like 1,10-phenanthroline .
What purification strategies are effective for removing diiodinated byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
